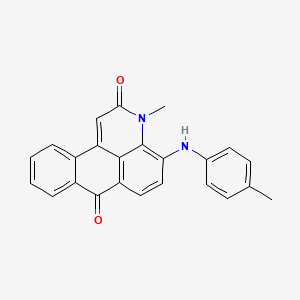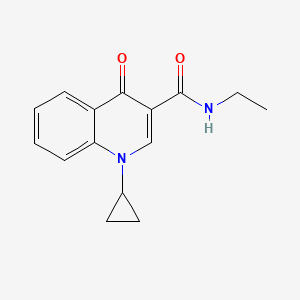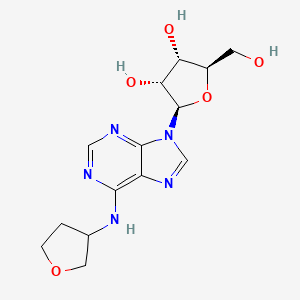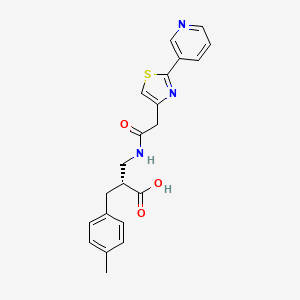
(R)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is a chiral compound with a complex structure that includes a pyridine ring, a thiazole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid typically involves multiple steps, including the formation of the thiazole ring, the attachment of the pyridine ring, and the incorporation of the propanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine or thiazole rings, potentially altering their electronic properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylbenzyl group can yield benzyl alcohol or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of ®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid (racemic mixture)
- 2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)butanoic acid
Uniqueness
®-2-(4-Methylbenzyl)-3-(2-(2-(pyridin-3-yl)thiazol-4-yl)acetamido)propanoic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Compared to its (S)-enantiomer or racemic mixture, the ®-enantiomer may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2R)-2-[(4-methylphenyl)methyl]-3-[[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O3S/c1-14-4-6-15(7-5-14)9-17(21(26)27)12-23-19(25)10-18-13-28-20(24-18)16-3-2-8-22-11-16/h2-8,11,13,17H,9-10,12H2,1H3,(H,23,25)(H,26,27)/t17-/m1/s1 |
InChI Key |
ZOKSHOPMCFOELN-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CNC(=O)CC2=CSC(=N2)C3=CN=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12926373.png)
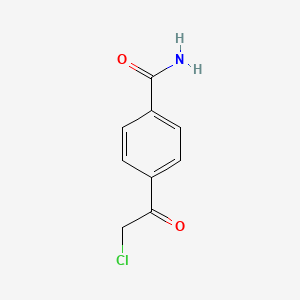
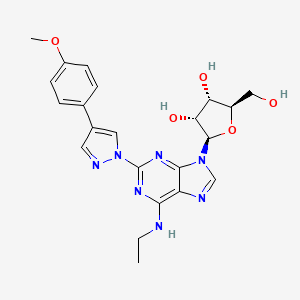
![4H-Thiazolo[2,3-c][1,2,4]triazin-4-one, 6,7-dihydro-3,7-dimethyl-](/img/structure/B12926398.png)

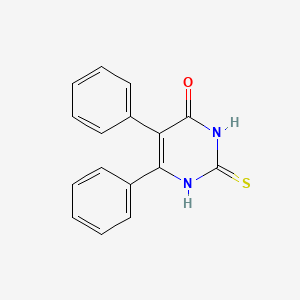

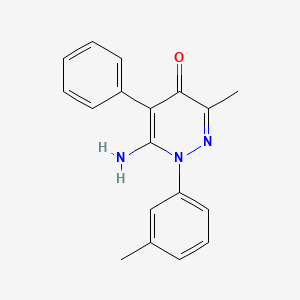
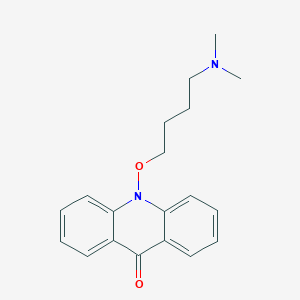
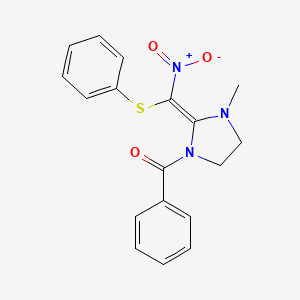
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)
